2-chloro-N-cyanoisonicotinamidine
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Overview
Description
2-chloro-N-cyanoisonicotinamidine is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a chloro group, a cyano group, and an isonicotinamidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyanoisonicotinamidine typically involves the reaction of 2-chloronicotinic acid with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the esterification of 2-chloronicotinic acid with methanol to form 2-chloronicotinic acid methyl ester. This intermediate is then subjected to aminolysis with cyanamide to yield the final product . The process is designed to be efficient, with minimal waste and high product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyanoisonicotinamidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its chemical properties and reactivity.
Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine may yield an amide derivative, while condensation with an aldehyde may produce an imine .
Scientific Research Applications
2-chloro-N-cyanoisonicotinamidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-cyanoisonicotinamidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interfere with cellular respiration and lipid metabolism in fungi, contributing to its antifungal activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-chloro-N-cyanoisonicotinamidine include:
- 2-chloro-N-(2-chlorophenyl)nicotinamide
- 2-chloro-N-(3-chlorophenyl)nicotinamide
- 2-chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5ClN4 |
---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloro-N'-cyanopyridine-4-carboximidamide |
InChI |
InChI=1S/C7H5ClN4/c8-6-3-5(1-2-11-6)7(10)12-4-9/h1-3H,(H2,10,12) |
InChI Key |
OEVHTXCVBGXCOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=NC#N)N)Cl |
Origin of Product |
United States |
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